molecular formula C13H18N2O3 B1301161 N-(2-hydroxyethyl)-N'-(3-methylphenyl)butanediamide CAS No. 171088-68-9

N-(2-hydroxyethyl)-N'-(3-methylphenyl)butanediamide

Cat. No.: B1301161
CAS No.: 171088-68-9
M. Wt: 250.29 g/mol
InChI Key: DNIIMRPMULTZEQ-UHFFFAOYSA-N
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Description

Butanediamide, N’-(2-hydroxyethyl)-N’-(3-methylphenyl)- is a synthetic organic compound It is characterized by the presence of a butanediamide backbone with a hydroxyethyl group and a methylphenyl group attached to the nitrogen atoms

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanediamide, N’-(2-hydroxyethyl)-N’-(3-methylphenyl)- typically involves the reaction of butanediamide with 2-hydroxyethylamine and 3-methylphenylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of Butanediamide, N’-(2-hydroxyethyl)-N’-(3-methylphenyl)- may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Purification techniques such as crystallization, distillation, or chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Butanediamide, N’-(2-hydroxyethyl)-N’-(3-methylphenyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The amide groups can be reduced to amines under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products Formed

    Oxidation: Formation of carbonyl-containing derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Mechanism of Action

The mechanism of action of Butanediamide, N’-(2-hydroxyethyl)-N’-(3-methylphenyl)- involves its interaction with specific molecular targets. The hydroxyethyl and methylphenyl groups may play a role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Butanediamide, N’-(2-hydroxyethyl)-N’-(phenyl)-
  • Butanediamide, N’-(2-hydroxyethyl)-N’-(4-methylphenyl)-
  • Butanediamide, N’-(2-hydroxyethyl)-N’-(2-methylphenyl)-

Uniqueness

Butanediamide, N’-(2-hydroxyethyl)-N’-(3-methylphenyl)- is unique due to the specific positioning of the methyl group on the aromatic ring, which can influence its chemical reactivity and interactions with other molecules. This positional isomerism can lead to differences in physical properties, biological activity, and industrial applications.

Properties

IUPAC Name

N-(2-hydroxyethyl)-N'-(3-methylphenyl)butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-10-3-2-4-11(9-10)15-13(18)6-5-12(17)14-7-8-16/h2-4,9,16H,5-8H2,1H3,(H,14,17)(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIIMRPMULTZEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00169000
Record name Butanediamide, N'-(2-hydroxyethyl)-N'-(3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171088-68-9
Record name Butanediamide, N'-(2-hydroxyethyl)-N'-(3-methylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171088689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanediamide, N'-(2-hydroxyethyl)-N'-(3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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